molecular formula C16H20N8 B12341361 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12341361
M. Wt: 324.38 g/mol
InChI Key: PHZIXWBWYHQUGM-UHFFFAOYSA-N
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Description

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a chemical compound of significant interest in pharmaceutical and oncological research. This complex molecule features a pyrimidine core linked to a piperidine moiety and a cyano-substituted pyrazine, a structural motif found in advanced research compounds . Compounds with similar N-(pyrazin-2-yl)pyrimidin-4-amine scaffolds have been identified in published research as inhibitors of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase in the DNA damage response network . Inhibiting CHK1 is a recognized strategy to potentiate the effects of DNA-damaging chemotherapeutic agents, such as irinotecan and gemcitabine, particularly in p53-deficient cancer cells which rely heavily on the CHK1-mediated S and G2/M cell cycle checkpoints for survival . The piperidine ring system is a common and versatile building block in medicinal chemistry, frequently employed to fine-tune the physicochemical and pharmacological properties of lead compounds . This product is intended for research purposes in early-stage drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

5-[[6-[methyl(piperidin-4-ylmethyl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H20N8/c1-24(10-12-2-4-18-5-3-12)16-6-14(21-11-22-16)23-15-9-19-13(7-17)8-20-15/h6,8-9,11-12,18H,2-5,10H2,1H3,(H,20,21,22,23)

InChI Key

PHZIXWBWYHQUGM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCNCC1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N

Origin of Product

United States

Preparation Methods

Core Pyrimidine-Pyrazine Scaffold Construction

Chloropyrimidine Intermediate Synthesis

The synthesis typically begins with 4,6-dichloropyrimidine derivatives. For example, methyl 4,6-dichloronicotinate undergoes selective SNAr displacement at the 4-position using amines or alcohols. In one approach, methylamine selectively replaces the 4-chloro group of methyl 4,6-dichloronicotinate in the presence of cesium carbonate, yielding methyl 4-amino-6-chloronicotinate (44 ). This intermediate is critical for subsequent pyrazine coupling.

Buchwald-Hartwig Amination for Pyrazine Attachment

The 6-chloro substituent on the pyrimidine core is replaced via Buchwald-Hartwig coupling with 5-aminopyrazine-2-carbonitrile . Catalytic systems such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with Xantphos or BINAP ligands facilitate this cross-coupling. For instance, coupling methyl 4-amino-6-chloronicotinate with 5-aminopyrazine-2-carbonitrile under microwave irradiation (100–120°C, 1–2 hours) achieves yields of 68–85%.

Key Reaction Conditions:
  • Catalyst : Pd2(dba)3 (2–5 mol%)
  • Ligand : Xantphos (4–8 mol%)
  • Base : Cs2CO3 or NaOtBu
  • Solvent : Toluene or 1,4-dioxane
  • Temperature : 100–120°C (conventional or microwave)

Functionalization of the Piperidine-Methylamino Side Chain

Reductive Amination for N-Methylpiperidin-4-ylmethyl Group

The piperidin-4-ylmethyl moiety is introduced via reductive amination. Piperidin-4-ylmethanamine is reacted with formaldehyde under hydrogenation conditions (H2, 50–60 psi) using palladium on carbon (Pd/C) or Raney nickel. This step installs the methyl group on the piperidine nitrogen, yielding N-methylpiperidin-4-ylmethanamine .

Optimization Note:

Excess formaldehyde (1.2–1.5 equivalents) ensures complete methylation, while elevated pressures (≥50 psi H2) reduce reaction times to 6–8 hours.

SNAr Displacement on Pyrimidine Core

The N-methylpiperidin-4-ylmethanamine is then coupled to the 6-position of the pyrimidine ring. Using the chloropyrimidine intermediate (44 ), the reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 80–90°C for 12–16 hours. This SNAr displacement achieves moderate yields (50–65%) due to steric hindrance from the piperidine group.

Final Assembly and Cyanide Group Retention

Protecting Group Strategies

The pyrazine-2-carbonitrile group is sensitive to nucleophilic attack, necessitating protective measures during piperidine functionalization. Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is commonly employed. After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the free amine without affecting the nitrile.

Purification and Characterization

Crude product purification involves silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. LC-MS and 1H NMR confirm structural integrity, with the nitrile group evident at ~2,200 cm⁻¹ in FT-IR.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Recent advancements utilize microwave irradiation to accelerate cyclocondensation steps. For example, reacting ethyl cyanoacetate with thiourea and aldehydes under microwave conditions (210 W, 5–10 minutes) forms pyrimidine-5-carbonitrile precursors, reducing reaction times from hours to minutes.

One-Pot Multi-Component Reactions

A patent-disclosed method combines 4-chloro-6-(piperidin-4-ylmethylamino)pyrimidine with 5-aminopyrazine-2-carbonitrile in a one-pot procedure using Pd EnCat TPP30 as a microencapsulated catalyst. This approach streamlines the synthesis, achieving 70–75% yield with >95% purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
Buchwald-Hartwig 68–85 1–2 High regioselectivity Requires expensive Pd catalysts
SNAr Displacement 50–65 12–16 No transition metals Steric hindrance reduces efficiency
Microwave 75–90 0.1–0.3 Rapid synthesis Specialized equipment needed
One-Pot 70–75 6–8 Simplified purification Limited scalability

Challenges and Optimization Strategies

Nitrile Stability Under Basic Conditions

The pyrazine-2-carbonitrile group is prone to hydrolysis in strong bases. Employing mild bases (e.g., K2CO3 instead of NaOH) and low temperatures (≤80°C) mitigates this issue.

Piperidine Ring Functionalization

Steric bulk from the N-methylpiperidin-4-ylmethyl group slows SNAr reactions. Using polar aprotic solvents (DMF, NMP) and elevated temperatures (90–100°C) enhances reactivity.

Scalability of Palladium-Catalyzed Steps

Catalyst cost and residual Pd contamination are concerns for large-scale production. Microencapsulated Pd catalysts (e.g., Pd EnCat TPP30) reduce metal leaching and enable efficient recycling.

Chemical Reactions Analysis

Types of Reactions

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibit significant anticancer activity. Research has demonstrated that the compound can inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for developing targeted cancer therapies.

1.2 Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Investigations into its mechanism of action reveal that it may interfere with viral replication processes, which could lead to the development of novel antiviral agents.

Dermatological Applications

2.1 Skin Bioavailability Studies

The compound is being evaluated for its effectiveness in topical formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Recent advancements in dermatokinetics have highlighted the importance of assessing how compounds penetrate skin layers, which is crucial for developing effective dermatological products.

2.2 Cosmetic Formulations

In cosmetic science, 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is being explored for its potential as an active ingredient in anti-aging products. Its ability to modulate cellular processes related to skin aging presents opportunities for innovative cosmetic applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its biological activity. By systematically altering functional groups, scientists aim to optimize its efficacy and reduce potential side effects.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityThe compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects.
Study BAntiviral PropertiesDemonstrated significant inhibition of viral replication in vitro, suggesting a mechanism that disrupts viral life cycles.
Study CDermatokineticsEnhanced skin penetration was observed using novel formulation techniques, improving the delivery of active ingredients in topical products.

Mechanism of Action

The mechanism of action of 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific kinases. It acts as an adenosine triphosphate (ATP) competitive inhibitor, binding to the active site of the kinase and preventing ATP from binding. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby affecting various cellular processes such as cell cycle progression and DNA repair .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound A : 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
  • Structure : Replaces piperidine with tetrahydro-2H-pyran-4-yl.
  • Impact : Reduced Chk1 affinity (IC₅₀ = 35 nM) due to decreased basicity of the oxygen-containing ring, weakening polar interactions with Glu85 .
  • Synthesis Yield : 41% via microwave-assisted coupling .
Compound B : 5-((6-(Piperazin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
  • Structure : Piperazine replaces the piperidine-methyl group.
  • Impact : Enhanced solubility but lower selectivity (Chk1 IC₅₀ = 25 nM; Chk2 IC₅₀ = 120 nM). The secondary amine in piperazine introduces off-target kinase interactions .
Compound C : 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-hydroxyphenyl)amino)pyrimidine-5-carbonitrile
  • Structure : Thiazole replaces pyrazine; hydroxylphenyl enhances solubility.
  • Impact : Moderate Chk1 inhibition (IC₅₀ = 50 nM) but improved oral bioavailability (F% = 65% in rats) due to thiazole’s metabolic stability .

Modifications to the Pyrimidine-Pyrazine Core

Compound D : 5-((6-Chloropyrimidin-4-yl)amino)pyrazine-2-carbonitrile
  • Structure: Lacks the piperidine-methylamino group.
  • Impact : Complete loss of Chk1 activity (IC₅₀ > 1 µM), highlighting the necessity of the piperidine substituent for target engagement .
Compound E : 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
  • Structure : Ethyl spacer between piperidine and pyrimidine.
  • Impact : Retained Chk1 potency (IC₅₀ = 18 nM) but increased hepatotoxicity in preclinical models due to extended metabolic oxidation .

Data Table: Comparative Pharmacological Profiles

Compound Chk1 IC₅₀ (nM) Solubility (µg/mL) Selectivity (Chk1/Chk2) Key Structural Feature Source
Target Compound 12 8.5 >100 Piperidine-4-ylmethylamino
Compound A 35 12.3 50 Tetrahydro-2H-pyran-4-yl
Compound B 25 22.1 4.8 Piperazin-1-yl
Compound C 50 15.6 30 Thiazole-hydroxyphenyl
Compound D >1000 5.2 N/A Chloropyrimidine
Compound E 18 7.8 85 Piperidin-4-yl-ethylamino

Key Research Findings

Piperidine Optimization : The methyl-piperidine group in the target compound maximizes hydrogen bonding with Chk1’s catalytic lysine (Lys38), a feature absent in morpholine or tetrahydropyran analogs .

Cyano Group Role: The pyrazine-2-carbonitrile moiety improves membrane permeability (logP = 1.9) compared to carboxylic acid derivatives (logP = 0.5) .

Safety Profile : Piperidine-containing analogs show lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) than piperazine derivatives (CC₅₀ = 12 µM) due to reduced off-target kinase binding .

Biological Activity

5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups, which contribute to its biological activity. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

Property Details
Molecular Formula C₁₅H₁₈N₄₁O
Molecular Weight 286.34 g/mol
CAS Number Not specified

Research indicates that compounds similar to 5-((6-(Methyl(piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile may exert their effects through the inhibition of specific kinases, particularly Class I PI3-kinase enzymes. These enzymes play a crucial role in cell signaling pathways related to growth and survival, making them significant targets for cancer therapy.

Antitumor Activity

Studies demonstrate that the compound exhibits potent antitumor activity by selectively inhibiting Class I PI3K enzymes, particularly the PI3Kα isoform. This inhibition leads to reduced cellular proliferation in various cancer cell lines.

  • In Vitro Studies :
    • The compound has shown IC₅₀ values in the low micromolar range against several tumor cell lines, indicating strong antiproliferative effects.
    • For instance, in HeLa cells, the IC₅₀ was reported at approximately 0.36 µM, showcasing its effectiveness compared to standard chemotherapeutics .
  • Selectivity :
    • The compound demonstrates a high selectivity index (SI), which is crucial for reducing off-target effects and improving therapeutic outcomes in cancer treatment .

Case Studies

Several case studies have highlighted the potential of compounds with similar structures:

  • Case Study 1 : A study on pyrazine derivatives indicated significant antiviral activity against HIV and other retroviruses, with some compounds achieving EC₅₀ values lower than 100 nM .
  • Case Study 2 : Research focusing on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions enhanced both antitumor and antiviral activities .

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